molecular formula C26H26N6O2S2 B1193858 Trans-CBTBP

Trans-CBTBP

Cat. No.: B1193858
M. Wt: 518.65
InChI Key: CZRVPWLXPUBTMI-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Glutaminase (B10826351) Enzyme Inhibition Studies

The investigation into glutaminase enzymes dates back to the work of Hans Krebs, who first observed that different mammalian tissues exhibited varying glutaminase activities and sensitivities to inhibition by the reaction's product, glutamate. nih.govosti.govnih.govannualreviews.org This foundational discovery suggested the existence of multiple forms of the enzyme, now known as isozymes. annualreviews.org Early attempts to inhibit glutaminase for therapeutic purposes, particularly in cancer, involved glutamine analogs such as 6-diazo-5-oxo-L-norleucine (DON) and azaserine. pnas.orgresearchgate.net While these compounds showed some anti-tumor effects, their utility was limited by a lack of specificity, leading to significant toxicity because they interfered with other essential glutamine-utilizing enzymes. pnas.orgdovepress.com This challenge highlighted the need for inhibitors that could more selectively target the cancer-relevant glutaminase isoforms.

Strategic Development of Allosteric Inhibitors Targeting Glutaminase C (cKGA)

The limitations of early-generation glutamine mimics prompted a strategic shift towards the development of allosteric inhibitors. Unlike active-site inhibitors, allosteric modulators bind to a different site on the enzyme, inducing a conformational change that alters its activity. This approach can offer greater specificity and potentially a better safety profile. A pivotal breakthrough in this area was the discovery of bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), a highly specific, non-competitive inhibitor of glutaminase. pnas.orgresearchgate.net

Research efforts have largely focused on a specific splice variant of the GLS1 gene known as Glutaminase C (GAC), also referred to as the canonical kidney-type isoform (cKGA). nih.govpnas.org GAC is overexpressed in numerous cancers and is critical for the metabolic reprogramming that supports tumor growth. researchgate.netpnas.org BPTES was found to bind to an allosteric pocket at the interface where enzyme subunits come together to form an active tetramer. nih.govresearchgate.net By binding to this site, BPTES stabilizes an inactive form of the enzyme. researchgate.net The success of BPTES as a chemical probe validated the allosteric inhibition strategy and spurred the development of more drug-like analogs with improved potency and pharmacokinetic properties, such as CB-839 (Telaglenastat), which has advanced into clinical trials. nih.govresearchgate.net

Positioning of Trans-CBTBP within the Landscape of BPTES Analogs

This compound was designed as a direct analog of BPTES to probe the function of the flexible linker connecting the two phenylacetamido-thiadiazole groups of the parent molecule. nih.gov In this compound, the acyclic diethyl sulfide linker of BPTES is replaced by a more rigid trans-1,3-disubstituted cyclohexane (B81311) ring. nih.gov This structural modification was intended to explore how restricting the conformational flexibility of the linker would affect binding affinity and other molecular properties.

One rationale for this change was to reduce the number of rotatable bonds (NRB), a parameter often associated with improved oral absorption of a drug candidate. This compound has fewer rotatable bonds compared to BPTES. nih.gov

CompoundNumber of Rotatable Bonds (NRB)
This compound 8
BPTES 12
Data sourced from Ramachandran et al. (2016). nih.gov

In studies comparing its inhibitory activity, this compound was found to be a more potent inhibitor than BPTES in cell-based assays but significantly less potent than the advanced analog, CB-839. nih.gov The half-maximal inhibitory concentration (IC₅₀) values demonstrate a roughly 30-fold lower potency for this compound compared to CB-839 against glutaminase in 293T epithelial cells. nih.gov

InhibitorIC₅₀ (µM) in 293T cells
This compound 0.1
CB-839 0.0032
BPTES 0.16
Data sourced from Ramachandran et al. (2016). nih.gov

Further structural studies revealed that this compound, which is synthesized as a racemic mixture of the 1S, 3S and 1R, 3R enantiomers, shows a binding preference for the 1S, 3S stereoisomer. nih.gov Crystallography of the 1S, 3S-CBTBP enantiomer in complex with cKGA confirmed that it occupies the same allosteric pocket as BPTES. The cyclohexane linker forms multiple hydrophobic interactions with amino acid residues in the pocket, which differ from the interactions of the more flexible BPTES linker. nih.gov These findings position this compound as an important chemical tool that has provided valuable insights into the structural requirements for potent allosteric inhibition of glutaminase, contributing to the rational design of next-generation inhibitors. nih.gov

Properties

Molecular Formula

C26H26N6O2S2

Molecular Weight

518.65

IUPAC Name

N,N'-(((1S,3S)-cyclohexane-1,3-diyl)bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide)

InChI

InChI=1S/C26H26N6O2S2/c33-21(14-17-8-3-1-4-9-17)27-25-31-29-23(35-25)19-12-7-13-20(16-19)24-30-32-26(36-24)28-22(34)15-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,27,31,33)(H,28,32,34)/t19-,20-/m0/s1

InChI Key

CZRVPWLXPUBTMI-PMACEKPBSA-N

SMILES

O=C(CC1=CC=CC=C1)NC(S2)=NN=C2[C@@H]3C[C@@H](C4=NN=C(NC(CC5=CC=CC=C5)=O)S4)CCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

trans-CBTBP;  transCBTBP;  trans CBTBP

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Trans Cbtbp

Methodologies for the Preparation of Trans-CBTBP Racemic Mixtures

The preparation of a racemic mixture of this compound, which includes both the (1S,3S) and (1R,3R) enantiomers, is a key step in accessing this compound for initial biological evaluation. Research indicates that the racemic mixture of this compound has been prepared using previously reported methods for analogous compounds. nih.govnih.gov The synthesis of related bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) analogs, as detailed by Shukla et al. (2012), provides a likely blueprint for the synthesis of racemic this compound. nih.gov

The general synthetic approach involves a multi-step process. A plausible route starts with trans-1,3-cyclohexanedicarboxylic acid. This dicarboxylic acid can be converted to a key intermediate, likely a bis-aminothiadiazole derivative of the cyclohexane (B81311) core. The synthesis of the 1,3,4-thiadiazole (B1197879) ring itself is a well-established chemical transformation. For instance, dicarboxylic acids can be reacted with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride to form the corresponding bis(5-amino-1,3,4-thiadiazole).

Once the central bis-thiadiazole cyclohexane core is formed, the final step is typically an acylation reaction. The amino groups on the thiadiazole rings are reacted with phenylacetyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dimethylacetamide. This reaction attaches the phenylacetamide side chains, yielding the final this compound product as a racemic mixture. The use of a racemic mixture of this compound has been documented in studies exploring its inhibitory effects and in co-crystallization experiments with its target protein. nih.govnih.govoncotarget.com

A summary of a potential synthetic pathway for racemic this compound is presented below:

StepReactantsReagents and ConditionsProduct
1trans-1,3-Cyclohexanedicarboxylic acid, ThiosemicarbazidePhosphorus oxychloride (POCl₃), Heat5,5'-(trans-Cyclohexane-1,3-diyl)bis(1,3,4-thiadiazol-2-amine)
25,5'-(trans-Cyclohexane-1,3-diyl)bis(1,3,4-thiadiazol-2-amine), Phenylacetyl chlorideTriethylamine (NEt₃), Dimethylacetamide (DMA)Racemic this compound

Enantioselective Synthesis Approaches for Individual Stereoisomers of this compound

The two enantiomers of this compound, (1S,3S)-trans-CBTBP and (1R,3R)-trans-CBTBP, are of significant interest as it has been shown that the biological activity resides primarily in the (1S,3S) isomer. nih.gov While the specific enantioselective synthesis of this compound is not detailed in readily available literature, established methods for the asymmetric synthesis of chiral 1,3-disubstituted cyclohexanes can be applied to access the individual enantiomers.

A key challenge in the enantioselective synthesis of this compound lies in the preparation of an enantiomerically pure trans-1,3-cyclohexane-based starting material. The trans-1,3-disubstituted cyclohexane system is chiral and exists as a pair of enantiomers. spcmc.ac.in

A plausible synthetic route to (1S,3S)-trans-CBTBP would begin with the generation of an enantiomerically pure precursor, such as (1S,3S)-1,3-cyclohexanedicarboxylic acid. One potential method to obtain such a chiral starting material is through the enzymatic resolution of a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid monoesters. Lipases can be used to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the desired chiral acid. google.com

Once the enantiomerically pure (1S,3S)-1,3-cyclohexanedicarboxylic acid is obtained, it can be carried through a similar reaction sequence as described for the racemic synthesis. This would involve the formation of the bis-thiadiazole core, followed by acylation with phenylacetyl chloride, to yield (1S,3S)-trans-CBTBP.

A proposed enantioselective pathway is outlined below:

StepReactantsReagents and ConditionsProduct
1Mixture of cis/trans-1,3-cyclohexanedicarboxylic acid diestersLipase, Aqueous conditions(1S,3S)-1,3-Cyclohexanedicarboxylic acid monoester (after separation)
2(1S,3S)-1,3-Cyclohexanedicarboxylic acidThiosemicarbazide, POCl₃, Heat(1S,3S)-5,5'-(Cyclohexane-1,3-diyl)bis(1,3,4-thiadiazol-2-amine)
3(1S,3S)-bis-aminothiadiazole intermediate, Phenylacetyl chlorideNEt₃, DMA(1S,3S)-trans-CBTBP

The synthesis of the (1R,3R) enantiomer of this compound would follow a mirrored strategy to that of the (1S,3S) isomer. The key would be the acquisition of the (1R,3R)-1,3-cyclohexanedicarboxylic acid precursor. This could potentially be achieved through the same enzymatic resolution process, by isolating the other enantiomer of the monoester, or by using a different enzyme that exhibits the opposite enantioselectivity.

Alternatively, asymmetric hydrogenation of a suitable prochiral precursor could be employed to set the stereocenters of the cyclohexane ring. Transition metal catalysts with chiral ligands are widely used for such transformations. acs.org Once the (1R,3R)-dicarboxylic acid is in hand, the subsequent steps of thiadiazole formation and acylation would be analogous to the synthesis of the (1S,3S) enantiomer, ultimately affording (1R,3R)-trans-CBTBP.

Rational Design and Synthesis of this compound Structural Analogs

The development of structural analogs of this compound is driven by the desire to improve properties such as potency, selectivity, and pharmacokinetic profiles. These modifications have generally focused on two main areas: the central cyclohexane-1,3-diyl core and the peripheral thiadiazole moieties. Much of this work has been in the broader context of developing analogs of the parent compound, BPTES.

The cyclohexane core of this compound provides a rigid scaffold that orients the two thiadiazole-phenylacetamide arms in a specific spatial arrangement. Modifications to this core can have a significant impact on the compound's interaction with its biological target.

One approach to modifying the core is to replace the cyclohexane ring with other cyclic or heterocyclic structures. For example, in the development of BPTES analogs, various saturated heterocyclic cores have been used as a replacement for the flexible linker in the parent compound. nih.gov These modifications aim to improve properties like microsomal stability.

Another strategy involves altering the substitution pattern or the nature of the linker between the two thiadiazole rings. For instance, analogs of BPTES have been synthesized with different length alkyl chains connecting the two heterocyclic rings. acs.org A patent application also describes BPTES analogs where the central linker is varied, including butane-1,4-diyl and 2-methylbutane-1,4-diyl linkers. google.com These examples suggest that the cyclohexane core of this compound could be replaced with other linkers to modulate the compound's properties.

The 1,3,4-thiadiazole rings in this compound are crucial for its biological activity, participating in key hydrogen bonding interactions with the target protein. However, these moieties can be modified to fine-tune the compound's properties.

One common modification is the replacement of the thiadiazole ring with other five- or six-membered heterocycles. For example, in the development of glutaminase (B10826351) inhibitors, the thiadiazole ring has been replaced with a pyridazine (B1198779) ring, as seen in the potent inhibitor CB-839. nih.govnih.gov It has been shown that both thiadiazole rings can be replaced by pyridazine rings. nih.gov The 1,3,4-oxadiazole (B1194373) ring has also been explored as a thiadiazole isostere, though in some cases this has led to a significant loss of potency. nih.gov

Another avenue for modification is the alteration of the substituent attached to the thiadiazole ring. In this compound, this is a phenylacetamide group. Analogs have been synthesized where the phenyl ring of this group is substituted with various functional groups to explore structure-activity relationships. acs.org Furthermore, the entire phenylacetamide group can be replaced. For instance, some analogs feature a 4-aminopyridin-2(1H)-one or a 4-aminopyrimidin-2(1H)-one ring in place of one of the 2-phenylacetamido-1,3,4-thiadiazole moieties. nih.gov

A table summarizing some of these structural variations is provided below:

Modification AreaOriginal Moiety in this compoundExample of Modified MoietyReference Compound/Class
Core trans-Cyclohexane-1,3-diylFlexible alkyl chainsBPTES
Core trans-Cyclohexane-1,3-diylSaturated heterocyclic coresUPGL00004
Heterocycle 1,3,4-ThiadiazolePyridazineCB-839
Heterocycle 1,3,4-Thiadiazole1,3,4-OxadiazoleBPTES analogs
Side Chain PhenylacetamideSubstituted phenylacetamidesBPTES analogs
Side Chain 2-Phenylacetamido-1,3,4-thiadiazole4-Aminopyridin-2(1H)-oneBPTES analogs

Advanced Structural Elucidation and Conformational Analysis of Trans Cbtbp

X-ray Crystallographic Studies of Trans-CBTBP in Ligand-Bound States

X-ray crystallography has been instrumental in revealing the atomic-level interactions between this compound and its protein target, cKGA. These studies have provided a static yet highly detailed snapshot of the bound conformation of the inhibitor.

Co-crystallization Techniques for Protein-Ligand Complexes

The successful determination of the crystal structure of this compound in a complex with its target protein, human kidney-type glutaminase (B10826351) (cKGA), was achieved through co-crystallization methods. Current time information in Bangalore, IN. For these experiments, a racemic mixture of the this compound enantiomers, specifically the (1S, 3S) and (1R, 3R) forms, was utilized. nih.govCurrent time information in Bangalore, IN.isres.org The protein-inhibitor complex was prepared by incubating the purified cKGA protein with a molar excess of the this compound racemic mixture. Current time information in Bangalore, IN. This solution was then subjected to crystallization screening using the vapor diffusion method. Current time information in Bangalore, IN. Crystals of the cKGA-Trans-CBTBP complex were successfully obtained in a solution containing 0.1 M Bis-Tris propane (B168953) (pH 7), 4% DMSO, and 2 M LiSO₄. Current time information in Bangalore, IN.

High-Resolution Structure Determination and Refinement

The X-ray diffraction data for the cKGA-Trans-CBTBP complex crystals were collected at a synchrotron source to ensure high resolution and data quality. Current time information in Bangalore, IN.researchgate.net The structure of the complex was ultimately determined at a resolution of 2.74 Å. Current time information in Bangalore, IN. The initial phases for the structure determination were likely obtained using molecular replacement, with a known structure of cKGA serving as the search model. Following this, the electron density corresponding to the bound this compound molecule was identified. A Fo-Fc Simulated Annealing omit map was employed to accurately position the (1S, 3S)-CBTBP enantiomer within the allosteric binding pocket of the enzyme. Current time information in Bangalore, IN. The final structural model was then refined to meet stringent quality criteria, ensuring its accuracy and reliability for subsequent analysis.

Below is a table summarizing the crystallographic data collection and refinement statistics for the cKGA:(1S, 3S)-CBTBP complex.

Data Collection and Refinement StatisticscKGA:(1S, 3S)-CBTBP
Data collection
Space groupP3₂21
Cell dimensions
a, b, c (Å)135.5, 135.5, 184.2
α, β, γ (°)90, 90, 120
Resolution (Å)50-2.74 (2.84-2.74)
Rmerge0.12 (0.62)
I / σI13.9 (2.4)
Completeness (%)99.9 (100)
Redundancy6.7 (6.8)
Refinement
Resolution (Å)47.6-2.74
No. reflections44889
Rwork / Rfree0.211 / 0.264
No. atoms
Protein6982
Ligand72
Water10
B-factors
Protein55.4
Ligand59.8
Water45.1
R.m.s. deviations
Bond lengths (Å)0.003
Bond angles (°)0.61

Values in parentheses are for the highest-resolution shell. Data adapted from PDB entry 5HL1.

Analysis of Stereoisomeric Preferences in Complex Formation

A significant finding from the co-crystallization studies was the pronounced stereoisomeric preference of cKGA for one of the this compound enantiomers. Although a racemic mixture of the (1S, 3S) and (1R, 3R) enantiomers was used in the crystallization trials, only the (1S, 3S)-CBTBP enantiomer was observed in the resulting crystal structure of the complex. Current time information in Bangalore, IN. Repeated attempts to crystallize the cKGA protein in the presence of the (1R, 3R)-CBTBP enantiomer were unsuccessful, strongly indicating a higher binding affinity of the enzyme for the (1S, 3S) stereoisomer. Current time information in Bangalore, IN. This stereoselectivity is a critical piece of information for future drug design efforts, as the synthesis of the pure, more active enantiomer would be advantageous. The cyclohexane (B81311) linker of (1S, 3S)-CBTBP was found to form multiple hydrophobic interactions with the side chains of Tyr394, Phe322, and Leu321 from neighboring cKGA monomers, contributing to its binding affinity. Current time information in Bangalore, IN.

Spectroscopic Characterization of this compound Molecular Conformation

Spectroscopic techniques are invaluable for probing the conformational dynamics of molecules in different states. While X-ray crystallography provides a detailed view of the solid-state structure, methods like vibrational and nuclear magnetic resonance spectroscopy offer insights into the conformational landscape of this compound in solution.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Insight

While specific experimental Fourier-transform infrared (FTIR) and Raman spectra for this compound are not widely available in the published literature, the vibrational characteristics of the molecule can be inferred from its constituent functional groups. The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide groups, the C=O stretching of the amide carbonyls, C-N stretching, and the aromatic and aliphatic C-H stretching vibrations. The thiadiazole ring would also exhibit characteristic ring stretching and deformation modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational equilibria of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom.

The conformation of the central trans-1,3-disubstituted cyclohexane ring is of particular interest. In a chair conformation, the two large substituents (the thiadiazole-phenylacetamide groups) would preferentially occupy the equatorial positions to minimize steric hindrance. This diequatorial conformation is generally the most stable for trans-1,3-disubstituted cyclohexanes. ekb.eg The analysis of proton-proton coupling constants (J-values) in the ¹H NMR spectrum can confirm this conformational preference. For instance, the coupling constants between the axial and equatorial protons on the cyclohexane ring would be indicative of their dihedral angles, which are directly related to the chair conformation. Low-temperature NMR studies could potentially be used to "freeze out" the chair-chair interconversion and observe the signals for individual conformers, allowing for the determination of the conformational free energy.

The chemical shifts of the protons and carbons in the phenyl rings, thiadiazole rings, and the acetamide (B32628) linkers would also provide valuable structural information and could be used to monitor changes in the chemical environment upon binding to cKGA.

Table of Compound Names

Trivial NameFull Chemical Name
This compoundN,N'-(5,5'-(trans-cyclohexane-1,3-diyl)bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide)
cKGAhuman kidney-type glutaminase
BPTESbis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878)
CB-839N-(5-{2-[2-(5-amino- Current time information in Bangalore, IN.isres.orgekb.egthiadiazol-2-yl)-ethylsulfanyl]-ethyl}- Current time information in Bangalore, IN.isres.orgekb.egthiadiazol-2-yl)-2-phenyl-acetamide

Chiroptical Properties and Stereochemical Characterization of this compound Enantiomers

The stereochemistry of a molecule is fundamental to its interaction with biological systems, which are inherently chiral. For a chiral molecule like this compound, understanding the properties and spatial arrangement of its enantiomers is crucial for elucidating its mechanism of action and for the rational design of more selective and potent analogs. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, provides invaluable information on the absolute configuration and conformation of enantiomers in solution.

Stereochemical Characterization of this compound Enantiomers

This compound, chemically known as N,N′-(5,5′-(trans-cyclohexane-1,3-diyl)bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide), possesses two stereogenic centers on its 1,3-disubstituted cyclohexane ring. This results in the existence of a pair of enantiomers: (1S, 3S)-CBTBP and (1R, 3R)-CBTBP. Current time information in Bangalore, IN.nih.gov The "trans" designation indicates that the two thiadiazole-phenylacetamide substituents are on opposite sides of the cyclohexane ring plane.

Research involving the allosteric inhibition of human kidney-type glutaminase (cKGA) has provided significant insights into the stereochemical aspects of this compound. Current time information in Bangalore, IN. In these studies, a racemic mixture of the (1S, 3S) and (1R, 3R) enantiomers was used for co-crystallization with the cKGA protein. Current time information in Bangalore, IN.nih.gov The resulting crystal structure, determined at a resolution of 2.74 Å, revealed that only the (1S, 3S)-CBTBP enantiomer was present in the complex. Current time information in Bangalore, IN. The inability to obtain crystals of the cKGA:(1R, 3R)-CBTBP complex, despite multiple attempts, strongly indicates a higher binding preference of the (1S, 3S) stereoisomer for the allosteric site of cKGA. Current time information in Bangalore, IN.

This selective binding underscores the importance of the specific three-dimensional arrangement of the cyclohexane linker. The (1S, 3S) configuration positions the two terminal phenylacetyl groups in a precise orientation that allows for optimal hydrophobic and hydrogen bonding interactions within the allosteric binding pocket at the dimer interface of cKGA. Current time information in Bangalore, IN. This stereochemical preference is a critical finding for the structure-based design of next-generation glutaminase inhibitors.

Chiroptical Properties

Chiroptical properties, such as those measured by electronic circular dichroism (ECD) spectroscopy, are characteristic for each enantiomer of a chiral compound. mdpi.com ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. Enantiomers exhibit ECD spectra that are mirror images of each other; where one enantiomer shows a positive Cotton effect (a peak in the CD spectrum), the other will show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov

While the stereochemistry of this compound has been partially elucidated through co-crystallization studies, specific experimental data on the chiroptical properties of its individual enantiomers, such as optical rotation or detailed ECD spectra, are not extensively reported in the reviewed scientific literature. Such data would be invaluable for confirming the absolute configuration of the separated enantiomers and for studying their conformational dynamics in solution.

Theoretically, the (1S, 3S) and (1R, 3R) enantiomers of this compound are expected to display distinct chiroptical signatures. The electronic transitions associated with the phenyl and thiadiazole chromophores, influenced by the chiral cyclohexane scaffold, would give rise to characteristic Cotton effects in the UV-Vis region. Computational methods, such as time-dependent density functional theory (TD-DFT), could be employed to predict the ECD spectra for each enantiomer, which could then be correlated with experimental data from resolved samples to definitively assign their absolute configurations. tandfonline.comresearchgate.net

Data on Chiroptical Properties of this compound Enantiomers

As of the latest literature review, specific quantitative data for the chiroptical properties of this compound enantiomers is not publicly available. The following table reflects this lack of specific data.

Property(1S, 3S)-CBTBP(1R, 3R)-CBTBP
Molar Ellipticity [θ] Data not availableData not available
Optical Rotation [α] Data not availableData not available
Key ECD Maxima (nm) Data not availableData not available

The acquisition of this data through chiral resolution of the racemic mixture followed by chiroptical analysis would be a significant step forward in the comprehensive characterization of this important glutaminase inhibitor. nih.gov

Molecular Recognition and Enzymatic Inhibition Mechanisms of Trans Cbtbp

Characterization of the Allosteric Binding Site on Kidney-Type Glutaminase (B10826351) C (cKGA)

Trans-CBTBP binds to a well-characterized allosteric pocket on cKGA, the same site occupied by the parent inhibitor, BPTES. nih.govresearchgate.net This binding site is located at the interface between dimers of the enzyme. nih.govresearchgate.net Structural analyses reveal that this allosteric pocket has a conformation that remains largely unchanged upon binding to different inhibitors, functioning like a rigid "lock". nih.gov The site is situated approximately 32 Å from the enzyme's active site. researchgate.net The binding of allosteric inhibitors like this compound to this pocket stabilizes the enzyme in an inactive tetrameric state. researchgate.netresearchgate.net Crystallization studies have shown a preference for the 1S, 3S stereoisomer of this compound binding to cKGA over the 1R, 3R form. nih.gov

Detailed Analysis of Intermolecular Interactions between this compound and cKGA

The binding of this compound within the allosteric pocket of cKGA is a result of a combination of specific intermolecular forces. The primary interactions are hydrogen bonds formed by the thiadiazole groups of the inhibitor and hydrophobic interactions involving its central cyclohexane (B81311) linker. nih.gov While the hydrogen bonding pattern is identical to that of BPTES, the hydrophobic interactions are more pronounced with this compound. nih.gov The rigidity of the cyclohexane ring, in contrast to the more flexible aliphatic linker of BPTES, contributes to these enhanced hydrophobic contacts. nih.gov

Structural studies have identified several key amino acid residues within the cKGA allosteric pocket that are crucial for binding the 1S, 3S-CBTBP enantiomer. The cyclohexane linker of the inhibitor establishes significant hydrophobic interactions with the side chains of Tyr394, Phe322, and Leu321 from adjacent cKGA monomers. nih.gov Additionally, hydrogen bonds are formed between the inhibitor and the backbone amide groups of cKGA residues Phe322 and Leu323. nih.gov

Table 1: Key Amino Acid Residues in cKGA Interacting with 1S, 3S-CBTBP

Interacting Residue Monomer Location Type of Interaction Interacting Moiety of 1S, 3S-CBTBP
Tyr394 Neighboring Monomer Hydrophobic Cyclohexane Linker
Phe322 Neighboring Monomer Hydrophobic Cyclohexane Linker
Leu321 Neighboring Monomer Hydrophobic Cyclohexane Linker
Phe322 Same Monomer Hydrogen Bond Not specified
Leu323 Same Monomer Hydrogen Bond Not specified

The stability of the this compound-cKGA complex is dependent on both hydrogen bonding and hydrophobic forces. nih.gov The hydrogen bonds, involving the thiadiazole moiety of this compound and the backbone of Phe322 and Leu323 on cKGA, are identical to those observed in the cKGA:BPTES complex. nih.gov However, the distinguishing feature for this compound is the strength of its hydrophobic interactions. The 1,3-di-substituted cyclohexyl ring provides a rigid scaffold that optimizes hydrophobic contacts with residues Tyr394, Phe322, and Leu321, making these interactions more significant compared to those of the acyclic linker in BPTES. nih.gov

Table 2: Comparison of Intermolecular Interactions

Inhibitor Hydrogen Bonding Interactions Hydrophobic Interactions Key Structural Feature
1S, 3S-CBTBP Identical to BPTES Prominent and enhanced Rigid cyclohexane linker
BPTES Identical to 1S, 3S-CBTBP Less prominent Flexible aliphatic linker

Allosteric Modulation of cKGA Oligomerization and Activation by this compound

The binding of this compound to the allosteric site induces significant changes in the quaternary structure and, consequently, the activity of cKGA. This allosteric modulation is a key feature of its inhibitory mechanism, which it shares with other inhibitors of the BPTES class. researchgate.netresearchgate.net

The activation of cKGA is associated with its ability to form large, phosphate-induced oligomeric filaments. researchgate.net Allosteric inhibitors like BPTES, and by extension this compound, disrupt this process. researchgate.netresearchgate.net The binding of the inhibitor prevents the formation of these large, active filaments. researchgate.net Instead, it promotes the formation and stabilization of an inactive tetramer. researchgate.netresearchgate.net By locking the enzyme in this rigid, inactive tetrameric conformation, this compound effectively halts the catalytic cycle. researchgate.net This mechanism involves the disassembly of active enzyme filaments into these inactive tetramers. researchgate.net

Although this compound binds to an allosteric site far from the catalytic center, its binding triggers conformational changes that are transmitted to the active site, leading to inactivation. researchgate.net A critical conformational change occurs in a key loop near the active site, specifically the region encompassing residues Glu312 to Pro329. researchgate.net This induced structural alteration is a common mechanism for allosteric inhibitors of cKGA, effectively shutting down the enzyme's catalytic function. researchgate.netresearchgate.net

Comparative Mechanistic Insights with Structurally Related Allosteric Inhibitors (e.g., BPTES, CB-839)

The chemical compound this compound is an allosteric inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism by converting glutamine to glutamate. researchgate.netoncotarget.com It belongs to a class of small-molecule inhibitors that includes the well-characterized compounds BPTES and CB-839. researchgate.netoncotarget.comsci-hub.se These inhibitors target an allosteric site on glutaminase, leading to a conformational change that inactivates the enzyme. researchgate.net

While this compound, BPTES, and CB-839 all bind to the same allosteric pocket at the dimer interface of glutaminase, their inhibitory efficacy and molecular interactions exhibit notable differences. researchgate.netnih.gov Structural and biochemical analyses have revealed that the mechanism of inhibition is conserved among these molecules, inducing similar conformational changes in a key loop near the active site (Glu312-Pro329), which ultimately results in enzyme inactivation. researchgate.net

A significant distinction lies in their inhibitory potency. CB-839 demonstrates substantially greater potency compared to both this compound and BPTES. researchgate.netoncotarget.comresearchgate.net Reports indicate that CB-839 has an IC50 value that is approximately 30-fold lower than that of this compound and 50-fold lower than that of BPTES. researchgate.netoncotarget.comresearchgate.net This enhanced efficacy of CB-839 is attributed to a greater degree of interaction with the catalytic domain of kidney-type glutaminase (cKGA). researchgate.netoncotarget.com

The structural variations among these inhibitors influence their interaction with the enzyme. This compound, an analog of BPTES, features a trans-cyclohexane-1,3-diyl linker. researchgate.netnih.gov While both BPTES and this compound show similar IC50 values in in-vitro assays, this compound possesses a reduced number of rotatable bonds (8 in this compound versus 12 in BPTES), a characteristic that could potentially improve its absorption properties. nih.gov

All three inhibitors—this compound, BPTES, and CB-839—function by stabilizing an inactive tetrameric form of the enzyme. researchgate.net Their binding to the allosteric site, which is located about 31 Å from a previously identified allosteric site and 32 Å from the active site, triggers the inactivation. researchgate.net The binding of these inhibitors involves both hydrogen-bonding and hydrophobic interactions with the enzyme. researchgate.net For instance, interactions with the backbone of Phe322 have been observed. researchgate.net The allosteric site targeted by these inhibitors is primarily hydrophilic, which presents an opportunity for the development of more water-soluble glutaminase inhibitors. researchgate.net

Comparative Data of Glutaminase Allosteric Inhibitors

Inhibitor Target Enzyme Binding Site IC50 Comparison Key Structural Feature
This compound Glutaminase (KGA/GAC) Allosteric pocket at dimer interface Higher IC50 than CB-839, similar to BPTES trans-cyclohexane-1,3-diyl linker
BPTES Glutaminase (GLS1) Allosteric pocket at dimer-dimer interface Higher IC50 than CB-839 Symmetrical molecule
CB-839 Glutaminase (KGA/GAC) Allosteric pocket at dimer interface 30-fold lower than this compound, 50-fold lower than BPTES ---

Structure Activity Relationship Sar and Ligand Efficiency Studies of Trans Cbtbp Analogs

Influence of Cyclohexyl Ring Stereochemistry and Substitution Patterns on Allosteric Potency

The introduction of the 1,3-di-substituted cyclohexyl ring in Trans-CBTBP, replacing the flexible aliphatic linker of BPTES, profoundly impacts its interaction with kidney-type glutaminase (B10826351) (cKGA) nih.govnih.gov. This structural change leads to distinct hydrophobic interactions within the cKGA allosteric pocket. Specifically, the cyclohexyl linker of 1S, 3S-CBTBP, an enantiomer of this compound, forms multiple hydrophobic interactions with the side chains of Tyr394, Phe322, and Leu321 from both neighboring cKGA monomers nih.gov. This contrasts with the interactions observed with BPTES's aliphatic linker nih.gov.

The stereochemistry of the cyclohexyl ring is a critical determinant of allosteric potency. Studies utilizing a racemic mixture of this compound enantiomers (1S, 3S and 1R, 3R) for co-crystallization with cKGA revealed a higher preference of the 1S, 3S stereoisomer for cKGA over the 1R, 3R form, as evidenced by the successful crystallization of the cKGA: 1S, 3S-CBTBP complex, while attempts with the 1R, 3R form did not yield crystals nih.gov. This indicates that the precise spatial orientation conferred by the (1S,3S) configuration is crucial for optimal binding and inhibitory activity.

Impact of Linker Region Modifications on Enzyme Interaction Profile

A notable consequence of incorporating the rigid cyclohexyl ring is the reduction in the number of rotatable bonds (NRB). This compound possesses 8 rotatable bonds, a decrease compared to BPTES which has 12 rotatable bonds nih.govnih.gov. This reduction in conformational flexibility can influence the compound's ability to adopt a favorable binding conformation within the enzyme's allosteric site and may contribute to improved absorption properties nih.govnih.gov.

Effects of Terminal Group Variations on Binding Affinity and Modulatory Efficacy

This compound maintains the terminal phenylacetyl groups and thiadiazole rings that are characteristic of BPTES nih.gov. While these groups are present, research suggests that the terminal atoms of these inhibitors may not engage in the most critical interactions with the cKGA allosteric site nih.govnih.gov.

Quantitative Assessment of Ligand Efficiency and Drug-Likeness Parameters

Quantitative assessment of this compound's properties reveals improvements over its parent compound, BPTES. A key drug-likeness parameter is the number of rotatable bonds (NRB). This compound has 8 rotatable bonds, a significant reduction compared to BPTES which has 12 nih.govnih.gov. This decrease in NRB is generally associated with an improved probability of good absorption, a crucial aspect for drug development nih.govnih.gov.

In terms of inhibitory potency against glutaminase, this compound exhibits an IC50 value of 0.1 μM in cell-culture based assays using 293T epithelial cells nih.govnih.gov. This represents a moderate improvement over BPTES, which has an IC50 of 0.16 μM nih.govnih.gov. However, CB-839 demonstrates significantly higher potency with an IC50 of 3.2 × 10−3 μM, indicating a 30-fold difference in activity compared to this compound nih.govnih.gov.

The following table summarizes the comparative inhibitory efficacies and rotatable bond counts:

CompoundIC50 for Glutaminase Inhibition (μM) nih.govnih.govNumber of Rotatable Bonds (NRB) nih.govnih.gov
BPTES0.1612
This compound0.18
CB-8390.0032 (3.2 x 10-3)Not explicitly stated in comparison to this compound/BPTES in provided sources

Principles Governing Enhanced Interaction Profile through Structural Modifications

The studies on this compound and its analogs highlight several key principles governing enhanced interaction profiles with kidney-type glutaminase through structural modifications:

Optimized Hydrophobic Interactions: The replacement of a flexible aliphatic linker with a rigid cyclohexyl ring, as seen in this compound, can lead to more defined and extensive hydrophobic interactions with specific residues in the enzyme's allosteric pocket nih.gov. This precise positioning contributes to improved binding.

Stereochemical Specificity: The preference of the 1S, 3S enantiomer of this compound for cKGA underscores the importance of stereochemistry in achieving optimal fit and interaction within the binding site nih.gov. Subtle differences in spatial arrangement can significantly impact inhibitory efficacy.

Reduced Conformational Flexibility: Decreasing the number of rotatable bonds, as observed in this compound compared to BPTES, can restrict the molecule to a more favorable binding conformation, thereby reducing the entropic penalty upon binding and potentially improving absorption nih.govnih.gov.

These findings collectively contribute to a deeper understanding of ligand-based interactions and provide a foundation for the rational design of next-generation KGA inhibitors with enhanced potency and improved drug-like characteristics nih.govnih.gov.

Computational Chemistry and in Silico Modeling of Trans Cbtbp Enzyme Systems

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For trans-CBTBP, docking simulations are instrumental in predicting its binding mode within the allosteric pocket of glutaminase (B10826351) isoforms, such as the kidney-type glutaminase (KGA).

Research, corroborated by X-ray crystallography, has explored the binding of this compound to the truncated form of KGA (cKGA). nih.gov this compound is structurally similar to its parent compound, BPTES, but features a 1,3-di-substituted cyclohexyl ring instead of an acyclic linker. nih.gov This structural change reduces the number of rotatable bonds from 12 in BPTES to 8 in this compound, a modification anticipated to improve absorption properties. nih.gov

Docking studies, validated by the solved crystal structure (PDB ID: 5JYO), reveal that this compound binds at the dimer-dimer interface of the glutaminase tetramer, an allosteric site. nih.govrcsb.org The used racemic mixture of this compound contains two enantiomers, 1S, 3S and 1R, 3R. Crystallization experiments showed a clear preference for the 1S, 3S-CBTBP stereoisomer in binding to cKGA, as no crystals were obtained for the 1R, 3R form, indicating a higher affinity and more stable complex formation with the 1S, 3S enantiomer. nih.gov

The binding affinity, often estimated as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. While specific docking scores for this compound are part of detailed research studies, comparisons with related inhibitors are highly informative. For instance, the analog CB-839, which shows a 30-fold lower IC50 value than this compound, forms a greater degree of interaction with cKGA, highlighting how small structural modifications can significantly impact binding affinity. nih.govoncotarget.com Docking simulations help to dissect these differences by analyzing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces at the atomic level.

FeatureBPTESThis compoundCB-839
Linker Structure Acyclic aliphatic chaintrans-cyclohexane-1,3-diylModified heterocyclic core
Number of Rotatable Bonds 128-
IC50 vs. cKGA ~0.1 µM (similar to this compound) nih.gov0.1 µM nih.gov3.2 x 10⁻³ µM nih.gov
Binding Site Allosteric, at dimer-dimer interface researchgate.netAllosteric, at dimer-dimer interface nih.govAllosteric, at dimer-dimer interface nih.gov
Key Structural Insight Flexible linkerReduced flexibility due to cyclohexyl ring; stereospecific binding (1S, 3S) nih.govForms a greater degree of interaction than BPTES or this compound nih.gov

Molecular Dynamics Simulations for Elucidating Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement of atoms and conformational changes in the enzyme-inhibitor system over time. mdpi.comnih.gov An MD simulation of the this compound-glutaminase complex would be crucial for assessing the stability of the docked pose and understanding the allosteric mechanism of inhibition. mdpi.com

The simulation would typically be run for a duration on the nanosecond scale, tracking the trajectory of all atoms in a simulated aqueous environment. mdpi.combiorxiv.org Key analyses performed on the MD trajectory include:

Root-Mean-Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess structural stability. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the pocket. researchgate.net

Root-Mean-Square Fluctuation (RMSF): This analysis identifies the flexibility of different regions of the protein. For glutaminase, it is particularly important to monitor the RMSF of the activation loop, as allosteric inhibitors like this compound are known to stabilize an inactive conformation of this loop. researchgate.netresearchgate.net

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the inhibitor and the enzyme, identifying the most persistent and critical interactions for stable binding. biorxiv.org

By observing these dynamics, researchers can confirm that the binding of this compound stabilizes an inactive state of the enzyme, elucidating the structural basis for its inhibitory effect at a dynamic level. oncotarget.comnih.gov

MD Simulation AnalysisObjective for this compound-Glutaminase SystemExpected Outcome/Interpretation
RMSD of Protein Backbone To assess the overall stability of the glutaminase structure upon inhibitor binding.A plateau in the RMSD plot indicates the system has reached a stable equilibrium.
RMSD of Ligand (this compound) To confirm the stability of the inhibitor's binding pose within the allosteric site.Low and stable RMSD values suggest the inhibitor does not dissociate and maintains its predicted binding orientation.
RMSF of Protein Residues To identify changes in flexibility, particularly in key functional regions like the activation loop.Reduced fluctuations in the activation loop would confirm that this compound stabilizes the enzyme in an inactive conformation.
Hydrogen Bond Occupancy To quantify the persistence of specific hydrogen bonds between this compound and glutaminase.High occupancy bonds are identified as critical anchors for the inhibitor's affinity and mechanism of action.
Solvent Accessible Surface Area (SASA) To measure changes in the protein's surface exposure to the solvent upon binding.A decrease in SASA for the binding pocket would indicate a compact and stable inhibitor-enzyme complex. mdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical (QC) calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its reactivity and intermolecular interactions. imist.mamdpi.com For this compound, QC calculations can elucidate features that are critical for its recognition and binding by glutaminase.

Key parameters derived from QC calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are fundamental descriptors of chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability. imist.ma

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic attraction, with amino acid residues in the enzyme's binding pocket. mdpi.com

Fukui Indices: These descriptors quantify the local reactivity at each atomic site, predicting where a molecule is most likely to undergo a nucleophilic or electrophilic attack. imist.mamdpi.com

By calculating these descriptors for this compound, researchers can build a detailed profile of its chemical reactivity, explaining why certain parts of the molecule (e.g., the nitrogen and oxygen atoms in the thiadiazole and acetamide (B32628) groups) are key for interacting with the glutaminase binding site.

Quantum Chemical DescriptorSignificance for this compound
HOMO Energy Indicates the ability to donate electrons; relevant for interactions with electron-accepting residues.
LUMO Energy Indicates the ability to accept electrons; relevant for interactions with electron-donating residues.
HOMO-LUMO Gap Represents chemical reactivity and stability. A larger gap implies higher stability. imist.ma
Molecular Electrostatic Potential (MEP) Maps electron density to predict sites for electrostatic interactions and hydrogen bonding with the enzyme. mdpi.com
Dipole Moment Measures the overall polarity of the molecule, influencing its solubility and ability to interact within the polar environment of a binding pocket.
Fukui Function (f⁻, f⁺) Identifies the most reactive sites for electrophilic (f⁻) and nucleophilic (f⁺) attack, highlighting key atoms involved in binding. mdpi.com

Homology Modeling and Structural Refinement of Glutaminase Isoforms for this compound Studies

The human genome encodes two primary glutaminase isoforms, GLS1 and GLS2. GLS1 further exists as two splice variants, kidney-type (KGA) and glutaminase C (GAC). nih.govnih.gov While high-resolution crystal structures of KGA complexed with inhibitors like this compound are available, similar experimental structures for other isoforms (like GAC or GLS2) bound to this specific inhibitor may be lacking. nih.govrcsb.org

In such cases, homology modeling is a powerful computational method to generate a 3D model of a target protein based on the known structure of a homologous protein (the "template"). researchgate.net To study the interaction of this compound with the GAC isoform, for example, one could use the crystal structure of the KGA-trans-CBTBP complex as a template. The process involves:

Template Selection: Identifying a high-resolution experimental structure with high sequence identity to the target protein. The KGA structure (PDB: 5JYO) is an ideal template for modeling GAC, as they share an identical catalytic domain. nih.govresearchgate.net

Sequence Alignment: Aligning the amino acid sequence of the target (GAC) with the template (KGA).

Model Building: Constructing the 3D model of the target by copying the coordinates of the aligned residues from the template and modeling the non-conserved loops.

Model Refinement and Validation: Optimizing the geometry of the model to remove steric clashes and improve its stereochemical quality. The final model is validated using tools like a Ramachandran plot, which assesses the conformational feasibility of the protein backbone angles. researchgate.net

Once a reliable homology model of an isoform like GAC is built, docking and MD simulations can be performed to investigate the binding of this compound and compare its inhibitory profile across different glutaminase variants. researchgate.netresearchgate.net

Contribution of Trans Cbtbp Research to Chemical Probe Development

Rational Design Principles for New Chemical Probes Targeting Glutaminase (B10826351)

The development of effective chemical probes for glutaminase relies on a deep understanding of the enzyme's structure and the molecular interactions that govern inhibitor binding. Research on trans-CBTBP has been instrumental in elucidating these principles, particularly concerning the allosteric site of kidney-type glutaminase (KGA).

This compound is structurally similar to BPTES, with the key difference being the replacement of BPTES's acyclic aliphatic linker with a 1,3-disubstituted cyclohexyl ring. nih.gov This modification, while seemingly minor, has implications for the molecule's conformation and its interaction with the allosteric binding pocket of KGA. Comparative studies with BPTES and the more potent inhibitor CB-839 have highlighted critical structure-activity relationships. For instance, CB-839, which exhibits a 30-fold lower IC50 than this compound, features an asymmetric structure with distinct terminal groups (a pyridylacetyl group and a trifluoromethoxylphenyl acetyl group) and a pyridazine (B1198779) ring in place of one of the thiadiazole rings. nih.gov

The crystal structure of KGA in complex with the 1S, 3S enantiomer of this compound has revealed the precise interactions that contribute to its inhibitory activity. This structural data, when compared to that of KGA bound to CB-839, shows that CB-839 establishes a greater degree of interaction with the enzyme. nih.gov These findings underscore the importance of optimizing inhibitor architecture to maximize contact with key residues in the allosteric site. A key takeaway for the rational design of new probes is the potential for modifying the terminal regions of these inhibitors to enhance properties like solubility, without disrupting the core interactions necessary for potent inhibition. nih.gov

Table 1: Comparison of Glutaminase Inhibitors

Compound Key Structural Features IC50 (µM)
BPTES Acyclic aliphatic linker 0.16
This compound 1,3-disubstituted cyclohexyl ring linker 0.1

| CB-839 | Asymmetric structure with pyridylacetyl and trifluoromethoxylphenyl acetyl groups, and a pyridazine ring | 0.0032 |

Exploration of this compound as a Scaffold for Mechanistic Interrogation of Glutaminolysis

The allosteric nature of this compound's interaction with glutaminase makes its scaffold particularly valuable for the mechanistic interrogation of glutaminolysis. Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site and induce conformational changes that modulate enzyme activity. This mode of action allows for a more nuanced investigation of the enzyme's function and regulation.

By using this compound and its analogs as chemical probes, researchers can study the downstream effects of glutaminase inhibition on cancer cell metabolism. The conversion of glutamine to glutamate, catalyzed by glutaminase, is a critical step in providing intermediates for the tricarboxylic acid (TCA) cycle and for the biosynthesis of nucleotides, proteins, and fatty acids in rapidly proliferating cancer cells. nih.gov Inhibiting this process with a specific allosteric modulator like this compound allows for the precise dissection of the metabolic pathways that are dependent on glutaminolysis.

Furthermore, the defined structure-activity relationships of the this compound scaffold can be exploited to develop a toolkit of probes with varying potencies and properties. This would enable researchers to titrate the level of glutaminase inhibition and observe the corresponding metabolic responses, providing a deeper understanding of the flux control and regulation of glutaminolysis in different cancer contexts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.